molecular formula C8H5BrClNO2S B1415596 5-Bromo-2-cyano-3-methylbenzenesulfonyl chloride CAS No. 1805101-98-7

5-Bromo-2-cyano-3-methylbenzenesulfonyl chloride

Cat. No.: B1415596
CAS No.: 1805101-98-7
M. Wt: 294.55 g/mol
InChI Key: HTZSFHLWJZMBEG-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-3-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H5BrClNO2S. This compound is known for its versatility in various chemical reactions and its applications in scientific research. It is a derivative of benzenesulfonyl chloride, which is commonly used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-3-methylbenzenesulfonyl chloride typically involves the bromination of 2-cyano-3-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-3-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is usually performed in the presence of a base such as potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used to reduce the cyano group.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Suzuki-Miyaura Coupling: The major products are biaryl compounds.

    Reduction: The primary product is the corresponding amine derivative.

Scientific Research Applications

5-Bromo-2-cyano-3-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: This compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-3-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The bromine and cyano groups can also participate in various reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzenesulfonyl chloride: Similar in structure but with a methoxy group instead of a cyano group.

    2-Cyano-3-methylbenzenesulfonyl chloride: Lacks the bromine substituent.

    5-Bromo-2-chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of a cyano group.

Uniqueness

5-Bromo-2-cyano-3-methylbenzenesulfonyl chloride is unique due to the presence of both bromine and cyano groups, which provide distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

5-bromo-2-cyano-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-6(9)3-8(7(5)4-11)14(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZSFHLWJZMBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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